molecular formula C19H19N3O3 B1680352 Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate

Cat. No.: B1680352
M. Wt: 337.4 g/mol
InChI Key: YTUMMZANIYQNOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RY024 involves multiple steps, starting with the preparation of the core triazatricyclo structure. The reaction conditions typically include the use of tert-butyl esters and ethynyl groups under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

RY024 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

RY024 has been extensively studied for its applications in various fields:

Mechanism of Action

RY024 exerts its effects by interacting with the GABA receptor, specifically the alpha-5 subunit. It acts as an inverse agonist, meaning it binds to the receptor and induces the opposite effect of a typical agonist. This interaction modulates the neurobehavioral effects of ethanol, reducing its reinforcing, motor-impairing, and sedative effects .

Comparison with Similar Compounds

RY024 is unique in its high affinity and selectivity for the alpha-5 subunit of the GABA receptor. Similar compounds include other benzodiazepine inverse agonists, such as:

RY024 stands out due to its specific interaction with the alpha-5 subunit, making it a valuable tool for studying the role of this receptor in alcohol-related behaviors .

Biological Activity

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of approximately 333.37 g/mol. The compound features a complex tricyclic structure that contributes to its biological interactions.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis
MCF7 (Breast)12.7Cell cycle arrest
A549 (Lung)18.5Inhibition of mitochondrial function

This data suggests that the compound's cytotoxicity may be linked to its ability to induce apoptosis and disrupt normal cell cycle progression.

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in the cell cycle.
  • Mitochondrial Dysfunction : The compound induces mitochondrial membrane potential changes leading to increased reactive oxygen species (ROS) production.

Study 1: Antitumor Activity in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups.

Group Tumor Volume (mm³) % Reduction
Control800-
Treatment35056%

This study highlights the potential of the compound as an effective antitumor agent.

Study 2: Mechanistic Insights

In vitro studies utilizing flow cytometry and Western blot analysis revealed that the compound significantly upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C19H19N3O3/c1-6-12-7-8-14-13(9-12)17(23)21(5)10-15-16(20-11-22(14)15)18(24)25-19(2,3)4/h1,7-9,11H,10H2,2-5H3

InChI Key

YTUMMZANIYQNOM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RY 024
RY024
tert-butyl 8-ehtynyl-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-alpha)(1,4)benzodiazepine-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Reactant of Route 2
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Reactant of Route 3
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate

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